molecular formula C13H14F3NO2 B13549871 Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate CAS No. 169248-95-7

Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate

Cat. No.: B13549871
CAS No.: 169248-95-7
M. Wt: 273.25 g/mol
InChI Key: HXQXFJKEWKTQMV-UHFFFAOYSA-N
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Description

Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring with a carboxylate ester group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with pyrrolidine and subsequent esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrolidine ring provides structural rigidity, which is crucial for binding to specific active sites on target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate
  • 1-Methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4-pyridone
  • 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole

Uniqueness

Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate is unique due to its specific combination of a trifluoromethyl group, a phenyl ring, and a pyrrolidine ring with a carboxylate ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

169248-95-7

Molecular Formula

C13H14F3NO2

Molecular Weight

273.25 g/mol

IUPAC Name

methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C13H14F3NO2/c1-19-12(18)11-7-17-6-10(11)8-3-2-4-9(5-8)13(14,15)16/h2-5,10-11,17H,6-7H2,1H3

InChI Key

HXQXFJKEWKTQMV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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